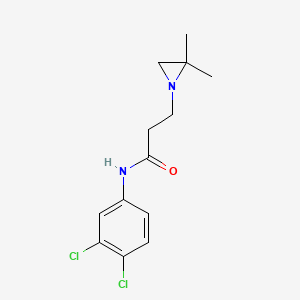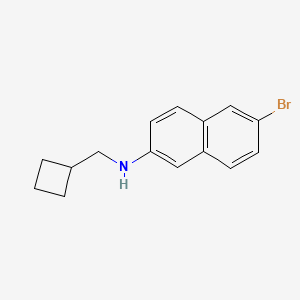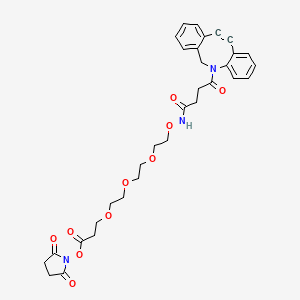
5-(3-Iodophenyl)isoxazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Iodo-phenyl)-isoxazole-4-carboxylic acid is an organic compound that features an isoxazole ring substituted with a 3-iodophenyl group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Iodo-phenyl)-isoxazole-4-carboxylic acid typically involves the construction of the isoxazole ring followed by the introduction of the 3-iodophenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-iodobenzaldehyde with hydroxylamine hydrochloride can form the isoxazole ring, which is then followed by carboxylation to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-(3-Iodo-phenyl)-isoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or palladium catalysts can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with an azide group can yield 5-(3-Azido-phenyl)-isoxazole-4-carboxylic acid.
科学的研究の応用
5-(3-Iodo-phenyl)-isoxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural properties.
Industry: The compound can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-(3-Iodo-phenyl)-isoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The isoxazole ring and the 3-iodophenyl group can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.
類似化合物との比較
Similar Compounds
- 5-(3-Bromo-phenyl)-isoxazole-4-carboxylic acid
- 5-(3-Chloro-phenyl)-isoxazole-4-carboxylic acid
- 5-(3-Fluoro-phenyl)-isoxazole-4-carboxylic acid
Uniqueness
5-(3-Iodo-phenyl)-isoxazole-4-carboxylic acid is unique due to the presence of the iodine atom, which can confer distinct reactivity and biological activity compared to its bromo, chloro, and fluoro analogs. The larger size and higher atomic number of iodine can influence the compound’s interactions with molecular targets, potentially leading to different biological effects and applications.
特性
CAS番号 |
887408-04-0 |
|---|---|
分子式 |
C10H6INO3 |
分子量 |
315.06 g/mol |
IUPAC名 |
5-(3-iodophenyl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C10H6INO3/c11-7-3-1-2-6(4-7)9-8(10(13)14)5-12-15-9/h1-5H,(H,13,14) |
InChIキー |
UCHIYZCKTHATEL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)I)C2=C(C=NO2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Hexanoic acid, 6-[(3-methoxyphenyl)thio]-](/img/structure/B12069344.png)









